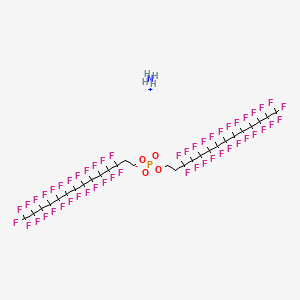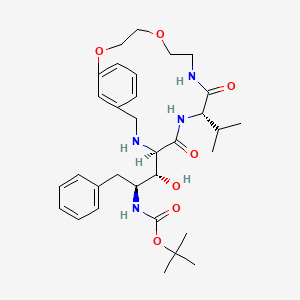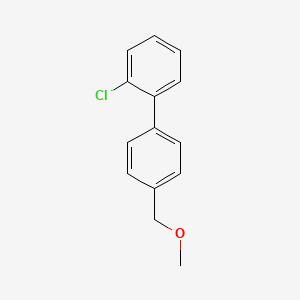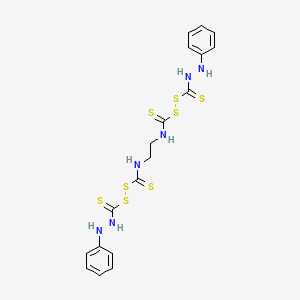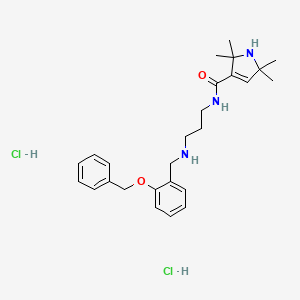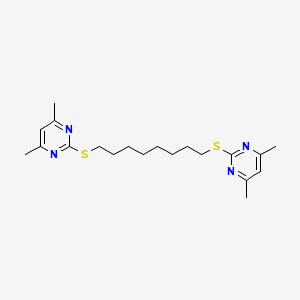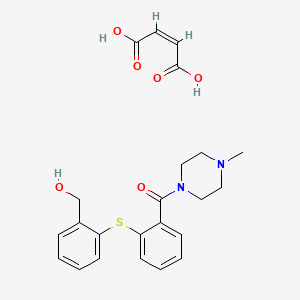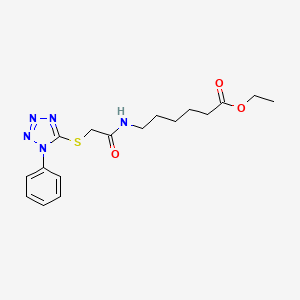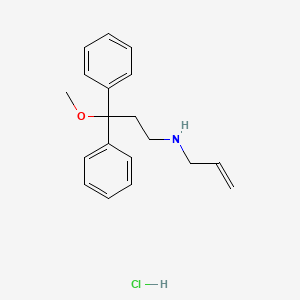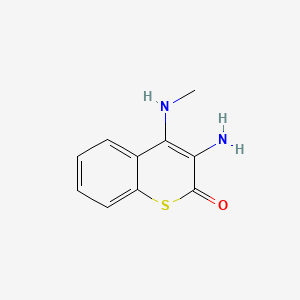
1-Thiocoumarin, 3-amino-4-(methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Thiocoumarin, 3-amino-4-(methylamino)- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfur atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thiocoumarin, 3-amino-4-(methylamino)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of thiocoumarin derivatives often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, utilizing advanced catalytic processes and continuous flow reactors to ensure efficient production .
化学反応の分析
Types of Reactions
1-Thiocoumarin, 3-amino-4-(methylamino)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
科学的研究の応用
1-Thiocoumarin, 3-amino-4-(methylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticoagulant properties and potential use in treating blood clot-related disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Thiocoumarin, 3-amino-4-(methylamino)- involves its interaction with various molecular targets and pathways. For instance, its anticoagulant properties are attributed to its ability to inhibit specific enzymes involved in the blood clotting process. Additionally, its antimicrobial activity is linked to its interaction with bacterial cell membranes and enzymes .
類似化合物との比較
Similar Compounds
2-Thioxocoumarins: These compounds have a sulfur atom replacing one of the oxygen atoms in the coumarin structure.
Dithiocoumarins: These compounds have two sulfur atoms replacing both oxygen atoms in the coumarin structure.
Uniqueness
1-Thiocoumarin, 3-amino-4-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methylamino groups enhances its reactivity and potential for diverse applications compared to other thiocoumarin derivatives .
特性
CAS番号 |
66285-07-2 |
|---|---|
分子式 |
C10H10N2OS |
分子量 |
206.27 g/mol |
IUPAC名 |
3-amino-4-(methylamino)thiochromen-2-one |
InChI |
InChI=1S/C10H10N2OS/c1-12-9-6-4-2-3-5-7(6)14-10(13)8(9)11/h2-5,12H,11H2,1H3 |
InChIキー |
GBCUABOWZSZDTB-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C(=O)SC2=CC=CC=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


